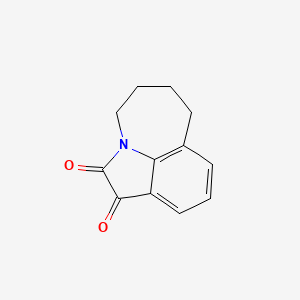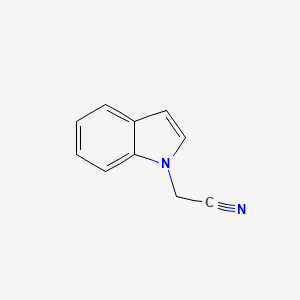
1H-Indole-1-acetonitrile
Übersicht
Beschreibung
1H-Indole-1-acetonitrile is a chemical compound with the molecular formula C10H8N2 . It is a derivative of indole, where one of the methyl hydrogens is substituted by a 1H-indol-3-yl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular weight is 156.18 g/mol .
Chemical Reactions Analysis
Indoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in cyclization reactions catalyzed by metals .
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Plant Hormones
1H-Indole-1-acetonitrile plays a crucial role in the biosynthesis of indole-3-acetic acid (IAA), a major auxin in plants. In Cruciferae, including Brassicaceae, IAA is synthesized from this compound by nitrilase, a process which involves the conversion of tryptophan to this compound via intermediates like indole-3-acetaldoxime or indole glycosinolates. A study cloned the gene for nitrilase, which catalyzes the hydrolysis of this compound to IAA, from Alcaligenes faecalis JM3 and conducted site-directed mutagenesis of cysteine residues to understand their role in enzyme activity (Kobayashi et al., 1993).
Synthesis of Antibacterial and Antifungal Agents
Research has explored the conjugate addition of indoles, including this compound, onto en-1,4-dione derived from isatin and acetophenone. This process, catalyzed by molecular iodine in acetonitrile under mild conditions, results in the formation of novel 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives. Some of these compounds exhibit modest antibacterial and antifungal properties (Reddy et al., 2011).
Aryl Hydrocarbon Hydroxylase Induction
Indole-3-acetonitrile, among other naturally occurring indoles from cruciferous vegetables like Brussels sprouts, cabbage, and cauliflower, has been identified as an inducer of increased aryl hydrocarbon hydroxylase (AHH) activity. This discovery highlights the potential of these compounds, including this compound, in affecting enzymatic activities in organisms (Loub et al., 1975).
Anti-inflammatory Applications
This compound derivatives have been studied for their anti-inflammatory properties. A series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives were synthesized and evaluatedfor their anti-inflammatory activity using models like carrageenan-induced Rat Hind Paw Edema. These studies contribute to the understanding of the potential medicinal applications of this compound derivatives (Rehman et al., 2022).
Organic Chemistry and Synthesis
In the field of organic chemistry, this compound is a significant compound for various synthetic applications. For instance, the oxidation of indole by dioxygen in acetonitrile, catalyzed by Cu(I)Cl, leads to the formation of reactive 3-oxo 3H-indole, which is a valuable synthon in heterocyclic chemistry (Capdevielle & Maumy, 1993). Another study demonstrated the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, providing a new approach to synthesize these compounds (Aksenov et al., 2021).
Indole Alkaloids and Nitric Oxide Production
Indole alkaloids derived from this compound, such as indole-3-acetonitrile-2-S-β-D-glucopyranoside, have been isolated and studied for their inhibitory effects on nitric oxide production. These findings are significant for understanding the biological activities of these compounds (Yang et al., 2014).
Nitrile Hydratase and Amidase in Bacteria
Research has also discovered the occurrence of a pathway involving nitrile hydratase and amidase for the biosynthesis of indole-3-acetic acid from this compound in phytopathogenic bacteria Agrobacterium tumefaciens and in leguminous bacteria Rhizobium. This underscores the importance of this compound in microbial biosynthetic pathways (Kobayashi et al., 1995).
Eigenschaften
IUPAC Name |
2-indol-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQGHCFHGIUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481521 | |
| Record name | 1H-Indole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-73-7 | |
| Record name | 1H-Indole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
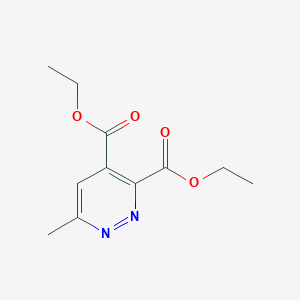
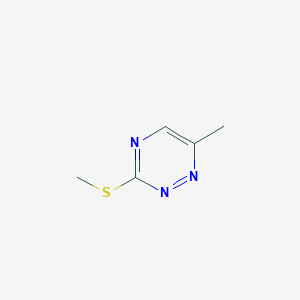
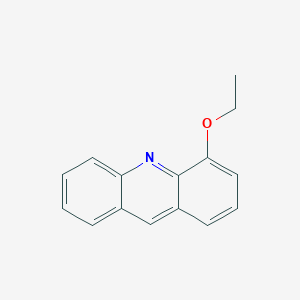
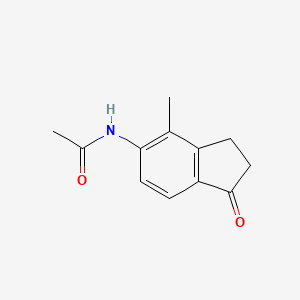


![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)
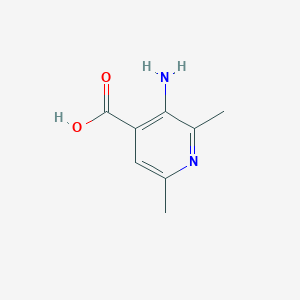
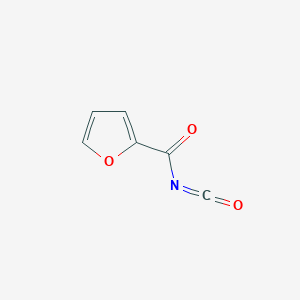
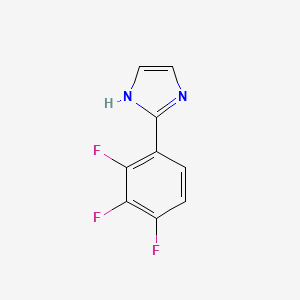
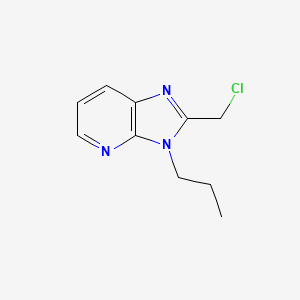
![6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3352223.png)

